

Material Safety Data Sheet (MSDS) for 2-Chlorobenzyl chloroformate.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chlorobenzyl chloroformate

Cat. No.: B1587809

[Get Quote](#)

An Application Note and Comprehensive Safety Protocol for 2-Chlorobenzyl Chloroformate

This document provides researchers, scientists, and drug development professionals with a detailed guide to the safe handling, application, and emergency management of **2-Chlorobenzyl chloroformate** (CAS 39545-31-8). Moving beyond a standard Material Safety Data Sheet (MSDS), this guide is structured to provide deep, actionable insights grounded in chemical principles and field-proven safety protocols.

Introduction: A Valuable Reagent Demanding Respect

2-Chlorobenzyl chloroformate, also known as (2-chlorophenyl)methyl carbonochloridate, is a highly reactive acyl halide.^[1] Its primary utility in organic and medicinal chemistry is as a reagent for introducing the 2-chlorobenzylloxycarbonyl (2-Cl-Z) protecting group onto primary and secondary amines. This protecting group is an important variant of the classical benzyloxycarbonyl (Cbz or Z) group, offering superior resistance to certain acidic conditions, particularly Lewis acids.^[1] This property makes it a valuable tool in complex multi-step syntheses.

However, the very reactivity that makes **2-Chlorobenzyl chloroformate** useful also renders it significantly hazardous. It is corrosive, toxic, a lachrymator (tear-producing agent), and reacts violently with water.^{[1][2]} Safe and successful experimentation is therefore entirely contingent on a thorough understanding of its properties and strict adherence to rigorous safety protocols.

Section 1: Chemical and Physical Properties

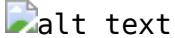
A foundational understanding of a reagent's physical properties is the first step in designing safe experimental procedures. The data below has been compiled for quick reference.

Property	Value	Source(s)
CAS Number	39545-31-8	[1] [3]
Molecular Formula	C ₈ H ₆ Cl ₂ O ₂	[1] [3]
Molecular Weight	205.04 g/mol	[1] [3]
Appearance	Colorless to light yellow liquid with a pungent odor	[2]
Density	1.339 g/mL at 25 °C	[2] [4] [5]
Boiling Point	50 °C at 100 mmHg	[2] [4] [5]
Flash Point	> 110 °C (> 230 °F)	[1] [2]
Moisture Sensitivity	Decomposes in water and moist air	[1] [6]
Solubility	Decomposes in water; soluble in organic solvents like ethanol and dichloromethane	[1] [2]

Section 2: A Mechanistic Approach to Hazard Assessment

To ensure trustworthiness and expertise in handling, one must not only know the hazards but understand their chemical origins.

Primary Hazards: A Mechanistic Perspective


- Corrosivity and Water Reactivity: The core hazard of **2-Chlorobenzyl chloroformate** stems from the highly electrophilic carbonyl carbon atom bonded to a good leaving group (chloride). It is extremely susceptible to nucleophilic attack. In the presence of water or moisture, it

undergoes rapid hydrolysis to produce 2-chlorobenzyl alcohol and corrosive hydrochloric acid (HCl) gas.^[1] This reaction is the primary cause of its corrosive nature and dictates the necessity for anhydrous handling conditions at all times.

- **Toxicity and Lachrymatory Effects:** As a chloroformate ester, the compound is toxic and irritating to the skin, eyes, and respiratory tract.^{[1][2]} Inhalation is a critical exposure route, with the potential for fatal outcomes.^{[7][8]} Its lachrymatory properties provide an immediate warning sign of vapor exposure.^[1] In the event of a fire, thermal decomposition can release highly toxic gases, including hydrogen chloride and phosgene.^[9]

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a universal standard for hazard communication.

Pictogram	GHS Class	Hazard Statement
	Acute Toxicity, Inhalation (Category 2)	H330: Fatal if inhaled.
Skin Corrosion (Sub-category 1B)	H314: Causes severe skin burns and eye damage.	
Serious Eye Damage (Category 1)	H318: Causes serious eye damage.	
Aquatic Hazard (Acute & Chronic)	H410: Very toxic to aquatic life with long lasting effects.	

Hazard statements are based on classifications for similar highly hazardous chloroformates.^{[7][8]}

Section 3: Protocols for Safe Handling and Use

The following protocols are designed as a self-validating system, where each step is a checkpoint to ensure safety.

Engineering Controls: The First Line of Defense

The principle here is containment. All manipulations of **2-Chlorobenzyl chloroformate** must be performed within a certified chemical fume hood to contain its pungent, toxic, and corrosive vapors.^{[6][7]} The work area must be equipped with an immediately accessible safety shower and eyewash station.^[6]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Standard laboratory PPE is insufficient. A comprehensive barrier is required:

- Eye/Face Protection: Tightly fitting chemical safety goggles in conjunction with a full-face shield is mandatory.^{[6][7]}
- Hand Protection: Use chemical-resistant gloves (e.g., butyl rubber or laminate film). Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.^[7] Consult the glove manufacturer's compatibility data for specific breakthrough times.
- Body Protection: A chemical-resistant apron or a complete protective suit over a flame-retardant lab coat is necessary.^[7] Trousers should be worn outside of boots to prevent chemicals from entering footwear.^[9]
- Respiratory Protection: For any operations outside of a fume hood (e.g., large-scale transfers, emergency response), a full-face supplied-air respirator is required. An air-purifying respirator with appropriate cartridges (e.g., ABEK type) may be used only after a thorough risk assessment by safety professionals.^[7]

Workflow Diagram: Safe Chemical Transfer

The following diagram outlines the critical steps for safely transferring the reagent from storage to the reaction vessel.

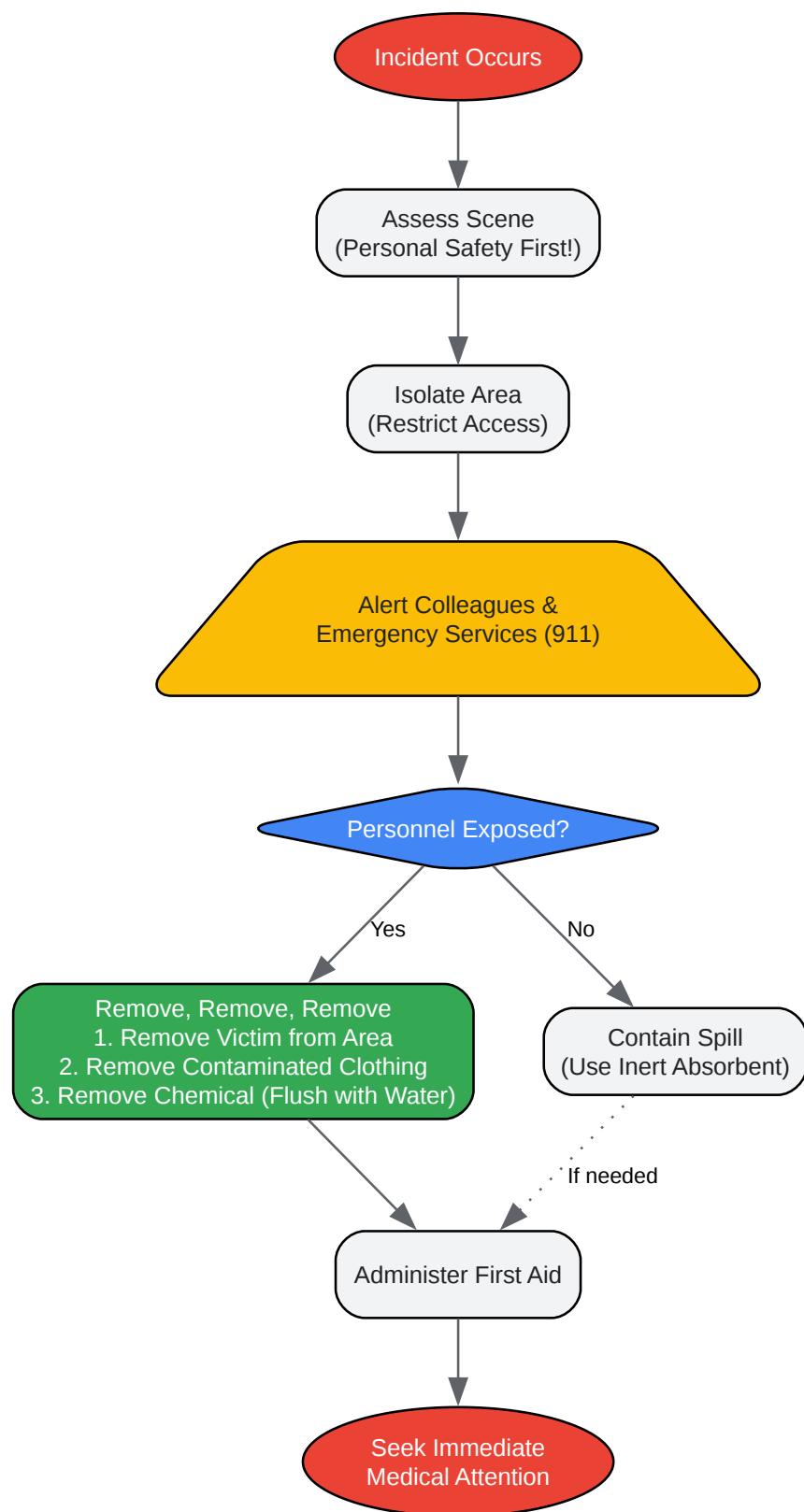
[Click to download full resolution via product page](#)

Caption: Logical workflow for the safe transfer of **2-Chlorobenzyl chloroformate**.

Protocol: Amine Protection using **2-Chlorobenzyl Chloroformate**

This protocol describes a typical Schotten-Baumann reaction for forming a 2-Cl-Z protected amine. The causality for key steps is explained.

- System Preparation: Assemble a dry, oven-baked, three-necked flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a dropping funnel. The entire system must be kept under a positive pressure of inert gas to exclude atmospheric moisture, which would otherwise hydrolyze the reagent.[\[1\]](#)
- Reagent Dissolution: Dissolve the amine substrate in an appropriate anhydrous solvent (e.g., dichloromethane, THF).
- Base Addition: Add a suitable base (e.g., triethylamine, diisopropylethylamine, or an aqueous solution of sodium carbonate). Causality: The base is critical to neutralize the HCl that is generated as a byproduct of the reaction.[\[10\]](#) Failure to do so would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
- Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: This is an exothermic reaction. Cooling helps to control the reaction rate, minimize side reactions, and improve selectivity.
- Reagent Addition: Dissolve the **2-Chlorobenzyl chloroformate** in the anhydrous reaction solvent and add it to the dropping funnel. Add the solution dropwise to the cooled, stirred


amine solution over 20-30 minutes.

- Reaction Monitoring: Allow the reaction to stir at 0 °C or room temperature while monitoring its progress by a suitable technique (e.g., TLC, LC-MS).
- Quenching: Once the reaction is complete, cautiously add a quenching agent (e.g., a saturated solution of ammonium chloride or water) to destroy any unreacted **2-Chlorobenzyl chloroformate**.
- Work-up: Proceed with a standard aqueous work-up and purification by chromatography or recrystallization.

Section 4: Emergency and Decontamination Protocols

Rapid, correct action is critical in any incident involving this chemical.

Logical Flow for Emergency Response

[Click to download full resolution via product page](#)

Caption: Decision-making flowchart for incidents involving **2-Chlorobenzyl chloroformate**.

Spill Management Protocol

- Small Spill (<100 mL): Alert personnel in the immediate area. Wearing full PPE, cover the spill with an inert absorbent material like vermiculite, sand, or dry earth.[6] Do NOT use combustible materials like paper towels. Collect the absorbed material using spark-proof tools into a clearly labeled, sealable container for hazardous waste disposal.[6]
- Large Spill: Evacuate the laboratory immediately and activate the emergency alarm. Alert emergency responders and the institution's environmental health and safety office.[9]

First Aid: Immediate Actions

- Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][11]
- Skin Contact: Follow the "Remove, Remove, Remove" protocol.[12] Immediately remove all contaminated clothing while simultaneously flushing the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if available.[11] Seek immediate medical attention.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][11] Do not allow the victim to rub their eyes. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]

Firefighting Measures

- Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.
- CRITICAL - DO NOT USE WATER: Do not apply water directly to the source of the leak or spill, as it will react to produce large quantities of corrosive and toxic fumes.[11][13] Water spray may be used from a safe distance to cool fire-exposed containers.
- Protective Equipment: Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).[9]

Section 5: Storage and Disposal

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as bases, strong oxidizing agents, alcohols, amines, and metals.[6][14] The material is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).[6]
- Disposal: This material and its container must be disposed of as hazardous waste. Chemical waste generators must adhere to all applicable federal, state, and local environmental regulations for classification and disposal.[6][9] Do not dispose of down the drain.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-Chlorobenzyl chloroformate | 39545-31-8 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. scbt.com [scbt.com]
- 4. 39545-31-8 CAS MSDS (2-CHLOROBENZYL CHLOROFORMATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 2-CHLOROBENZYL CHLOROFORMATE | 39545-31-8 [chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nj.gov [nj.gov]
- 12. gov.uk [gov.uk]
- 13. BENZYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Material Safety Data Sheet (MSDS) for 2-Chlorobenzyl chloroformate.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1587809#material-safety-data-sheet-msds-for-2-chlorobenzyl-chloroformate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com